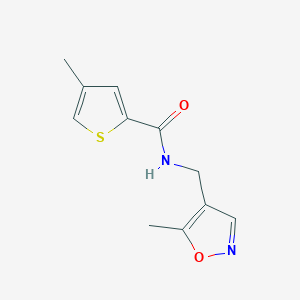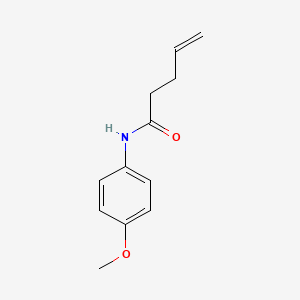
6-Phenoxyhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biomedical Applications
- BCL-2 Inhibition : 1‐Oxo‐1H‐phenalene‐2,3‐dicarbonitrile derivatives, including a 6‐phenoxy‐substituted variant, demonstrate potent inhibition of the BCL-2 family of proteins, significant in cancer research. These compounds, particularly effective in nanomolar ranges, showed notable cytotoxicity against various cancer cell lines (Sosič et al., 2021).
Chemical Properties and Synthesis
- Hydrogen Bonds and OH Orientations : Studies on polyhydroxybenzenes, related to phenoxy compounds, highlight the significance of intramolecular hydrogen bonds and OH orientations, influencing stability and reactivity. These studies provide a deeper understanding of the molecular structure and behavior of similar compounds (Mammino & Kabanda, 2010).
Environmental Analysis
- Detection in Agricultural Contexts : A method utilizing liquid chromatography-tandem mass spectrometry was developed for analyzing phenoxy acid herbicide residues in rice. This methodology could be adapted for detecting and studying related compounds in agricultural products (Koesukwiwat et al., 2008).
Herbicidal Activity
- Development of Herbicides : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives, including phenoxy variants, shows potential herbicidal activity. These studies contribute to the development of new, more effective agricultural chemicals (Liu et al., 2006).
Phenolic Compounds in General
- Broad Research on Phenolic Compounds : Phenolic compounds, including phenoxy variants, play crucial roles in plants and have significant implications for human health. They are studied for their antioxidant properties and potential health benefits, providing a context for understanding the importance of phenoxy derivatives in both health and plant biology (Boudet, 2007).
Removal of Phenols from Aquatic Systems
- Environmental Remediation : Research on dye-affinity microbeads for the removal of phenols and nitrophenols from water offers insights into environmental applications of phenoxy compounds. These studies contribute to pollution control and water purification technologies (Denizli et al., 2002).
Hydroxylation Studies
- Chemical Transformation : Studies on the hydroxylation of benzene to phenol, involving activated carbon in acetonitrile, provide insights into the chemical transformations relevant to phenoxy compounds. This research helps in understanding the chemical processes and potential industrial applications (Xu et al., 2012).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. This information is often specific to the context in which the compound is used, such as in a biological or chemical process . Specific information about the mechanism of action of 6-Phenoxyhexanenitrile is not available.
Properties
IUPAC Name |
6-phenoxyhexanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJOAXLVUWBNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314594 |
Source


|
| Record name | 6-Phenoxyhexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-57-7 |
Source


|
| Record name | 6-Phenoxyhexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenoxyhexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzyl)-3-isobutyl-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2900250.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)




![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900259.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)
![2,4-Dimethyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2900267.png)

![7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2900271.png)

